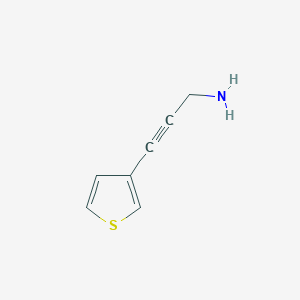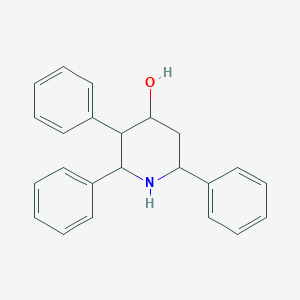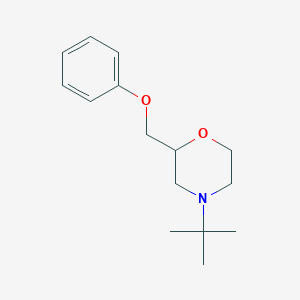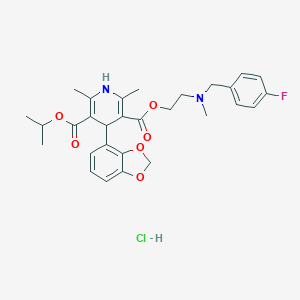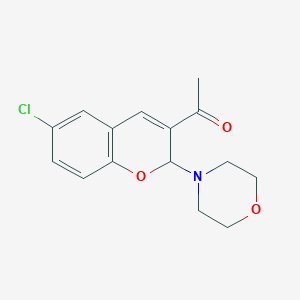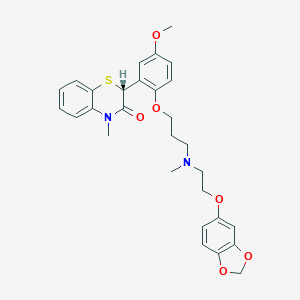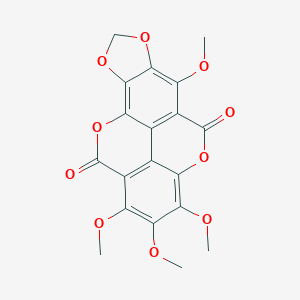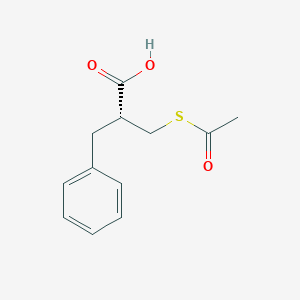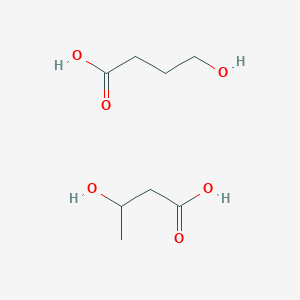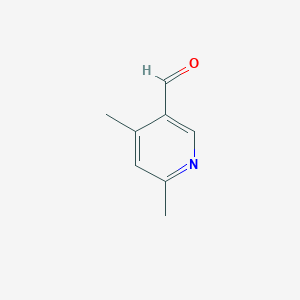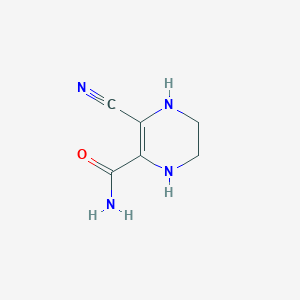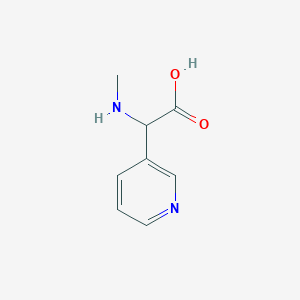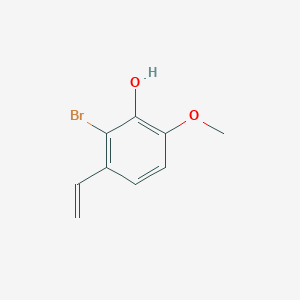
2-Bromo-3-ethenyl-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-ethenyl-6-methoxyphenol, also known as BVECP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BVECP is a phenolic compound that belongs to the family of bromophenols, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-ethenyl-6-methoxyphenol is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. 2-Bromo-3-ethenyl-6-methoxyphenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-Bromo-3-ethenyl-6-methoxyphenol has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory cytokines and the activation of antioxidant enzymes. 2-Bromo-3-ethenyl-6-methoxyphenol has also been shown to decrease the expression of pro-inflammatory genes and increase the expression of anti-inflammatory genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-3-ethenyl-6-methoxyphenol has several advantages for use in lab experiments, including its high purity and stability. However, 2-Bromo-3-ethenyl-6-methoxyphenol can be difficult to synthesize, and its high cost may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Bromo-3-ethenyl-6-methoxyphenol, including the development of novel synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanisms of action. Additionally, further studies are needed to determine the optimal dosage and administration of 2-Bromo-3-ethenyl-6-methoxyphenol for therapeutic use.
Métodos De Síntesis
2-Bromo-3-ethenyl-6-methoxyphenol can be synthesized through several methods, including the reaction of 2,6-dibromo-4-methoxyphenol with acetylene and copper (I) iodide. Another method involves the reaction of 2,6-dibromo-4-methoxyphenol with acetylene and palladium (II) acetate.
Aplicaciones Científicas De Investigación
2-Bromo-3-ethenyl-6-methoxyphenol has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and antioxidant properties. 2-Bromo-3-ethenyl-6-methoxyphenol has been shown to inhibit the growth and proliferation of cancer cells, including breast, liver, and lung cancer cells. Additionally, 2-Bromo-3-ethenyl-6-methoxyphenol has been shown to have a protective effect against oxidative stress-induced cell damage.
Propiedades
Número CAS |
115961-12-1 |
|---|---|
Nombre del producto |
2-Bromo-3-ethenyl-6-methoxyphenol |
Fórmula molecular |
C9H9BrO2 |
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
2-bromo-3-ethenyl-6-methoxyphenol |
InChI |
InChI=1S/C9H9BrO2/c1-3-6-4-5-7(12-2)9(11)8(6)10/h3-5,11H,1H2,2H3 |
Clave InChI |
HUBRUXUGSMCXTJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=C)Br)O |
SMILES canónico |
COC1=C(C(=C(C=C1)C=C)Br)O |
Sinónimos |
2-BROMO-6-METHOXY-3-VINYLPHENOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



